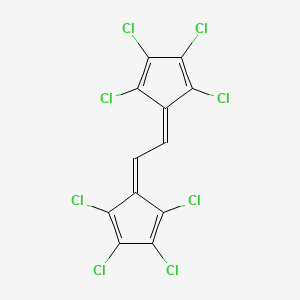
5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane is a complex organochlorine compound. It is characterized by its unique structure, which includes two tetrachlorocyclopentadienylidene groups connected by an ethane bridge. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane typically involves the reaction of tetrachlorocyclopentadiene with ethylene in the presence of a catalyst. The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organochlorine compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobenzene: Both compounds contain multiple chlorine atoms, but differ in their structural arrangement and reactivity.
1,2-Bis(trichlorosilyl)ethane: This compound also features an ethane bridge but has trichlorosilyl groups instead of tetrachlorocyclopentadienylidene groups.
Tetrachloro-1,4-benzoquinone: While also chlorinated, this compound has a quinone structure, leading to different chemical properties and applications.
The uniqueness of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
346647-87-8 |
|---|---|
Formule moléculaire |
C12H2Cl8 |
Poids moléculaire |
429.8 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-[2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethylidene]cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H2Cl8/c13-5-3(6(14)10(18)9(5)17)1-2-4-7(15)11(19)12(20)8(4)16/h1-2H |
Clé InChI |
KAQLTTRRVRAGRM-UHFFFAOYSA-N |
SMILES canonique |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)


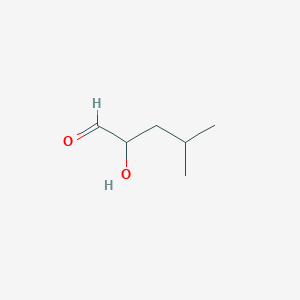
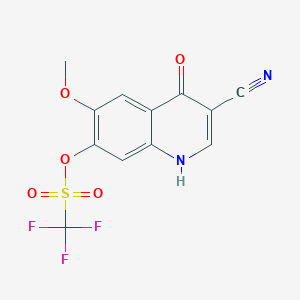
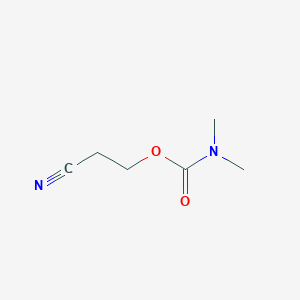



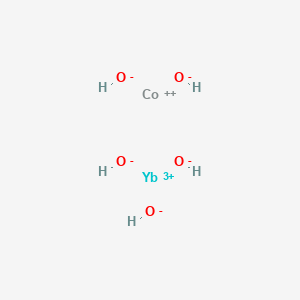

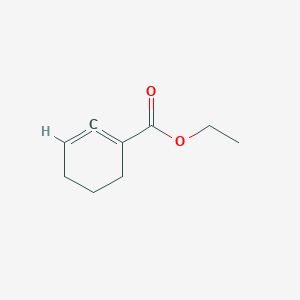
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
